molecular formula C12H16FNO3 B6156453 tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate CAS No. 1057651-78-1

tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate

Cat. No.: B6156453
CAS No.: 1057651-78-1
M. Wt: 241.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate: is an organic compound with the molecular formula C12H16FNO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-fluoro-2-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid group.

    Reduction: The compound can also undergo reduction reactions, where the carbamate group is reduced to an amine group.

    Substitution: Substitution reactions can occur at the fluoro group, where the fluorine atom is replaced by other substituents, such as chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the halogen-substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound has potential applications in medicine as a precursor for the synthesis of drugs. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
  • tert-Butyl N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide

Comparison: tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is unique due to the presence of the fluoro group and the hydroxymethyl group on the phenyl ring. These functional groups confer specific chemical properties, such as increased reactivity and potential biological activity. In comparison, similar compounds may lack these functional groups, resulting in different chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate involves the protection of the amine group, followed by the introduction of the fluoro and hydroxymethyl groups, and finally the deprotection of the amine group.", "Starting Materials": [ "4-fluoro-2-nitrophenol", "tert-butyl carbamate", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "N,N-dimethylaminopyridine", "toluene" ], "Reaction": [ "4-fluoro-2-nitrophenol is reduced to 4-fluoro-2-aminophenol using sodium borohydride in methanol.", "The amine group of 4-fluoro-2-aminophenol is protected with tert-butyl carbamate using acetic anhydride and triethylamine in dimethylformamide.", "The protected amine group is deprotonated with sodium hydroxide and reacted with formaldehyde to introduce the hydroxymethyl group.", "The nitro group is reduced to the amine group using sodium borohydride in methanol.", "The amine group is deprotected using hydrochloric acid to yield tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate.", "The product is purified using toluene." ] }

CAS No.

1057651-78-1

Molecular Formula

C12H16FNO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.